5-Bromo-4-chloro-3-indoxyl myristate

Descripción general

Descripción

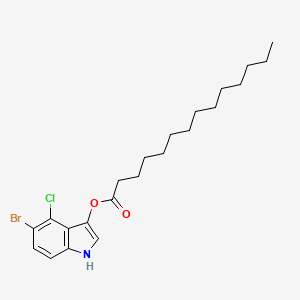

5-Bromo-4-chloro-3-indoxyl myristate: is a chemical compound with the molecular formula C22H31BrClNO2 and a molecular weight of 456.86 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is primarily used as a chromogenic substrate in various biochemical assays, particularly for the detection of enzyme activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-indoxyl myristate typically involves the esterification of 5-Bromo-4-chloro-3-indoxyl with myristic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-Bromo-4-chloro-3-indoxyl myristate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, leading to the formation of reduced indoxyl derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized indoxyl derivatives.

Reduction: Reduced indoxyl derivatives.

Substitution: Substituted indoxyl derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Biochemical Assays

Overview : 5-Bromo-4-chloro-3-indoxyl myristate is primarily used as a chromogenic substrate in enzyme assays. It plays a crucial role in measuring enzyme activity through colorimetric changes.

Applications :

- Enzyme Activity Measurement : The compound is particularly effective for assays involving β-galactosidase, allowing researchers to quantify enzyme function by observing color changes .

- Sterility Testing : It has been employed in rapid biological indicators to assess the efficacy of sterilization processes by monitoring enzyme activity related to microbial viability .

Case Study :

A study demonstrated the use of this compound in a rapid read-out biological indicator for sterilization cycles. The enzyme activity was correlated with the viability of microorganisms, providing results within hours compared to traditional methods that could take days .

Gene Expression Studies

Overview : In molecular biology, this compound is utilized to track gene expression, aiding in the understanding of genetic regulation.

Applications :

- Tracking Gene Activity : By incorporating this compound into experimental setups, researchers can visualize and quantify the expression of specific genes under various conditions .

Data Table :

| Application Area | Specific Use Case | Outcome |

|---|---|---|

| Gene Expression | Visualization of gene activity in plant cells | Enhanced understanding of developmental processes |

Pharmaceutical Research

Overview : The compound is valuable in drug development, particularly in screening for new therapeutic agents that target specific enzymes or pathways.

Applications :

- Drug Discovery : Its clear colorimetric results make it a preferred choice for early-stage drug discovery, where rapid and reliable results are essential .

Case Study :

Research involving this compound has shown its potential in inhibiting mast cell activation related to allergic responses. The compound was found to suppress the activation of Fyn kinase, indicating its potential as a treatment for IgE-mediated allergic diseases .

Plant Biology

Overview : In plant research, this compound assists in identifying and studying genes related to plant development and metabolism.

Applications :

Mecanismo De Acción

The mechanism of action of 5-Bromo-4-chloro-3-indoxyl myristate involves its role as a substrate for specific enzymes. When the compound is hydrolyzed by an enzyme, it releases 5-Bromo-4-chloro-3-indoxyl, which subsequently undergoes oxidation to form an insoluble colored product. This color change is used as an indicator of enzyme activity. The molecular targets are the enzymes that catalyze the hydrolysis of the ester bond in the compound .

Comparación Con Compuestos Similares

- 5-Bromo-4-chloro-3-indoxyl acetate

- 5-Bromo-4-chloro-3-indoxyl phosphate

- 5-Bromo-4-chloro-3-indoxyl β-D-glucuronide

Comparison:

- 5-Bromo-4-chloro-3-indoxyl acetate is similar in structure but has an acetate group instead of a myristate group. It is also used as a chromogenic substrate in biochemical assays .

- 5-Bromo-4-chloro-3-indoxyl phosphate contains a phosphate group and is used in similar applications, particularly in enzyme-linked immunosorbent assays (ELISAs) .

- 5-Bromo-4-chloro-3-indoxyl β-D-glucuronide has a glucuronide group and is used for the detection of β-glucuronidase activity in various biological samples .

Uniqueness: 5-Bromo-4-chloro-3-indoxyl myristate is unique due to its long-chain myristate group, which may influence its solubility and interaction with enzymes compared to other similar compounds .

Actividad Biológica

5-Bromo-4-chloro-3-indoxyl myristate (BCIM) is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of biochemistry and molecular biology. This compound is primarily utilized as a chromogenic substrate in various biochemical assays, including enzyme activity detection and histochemical staining. This article explores the biological activity of BCIM, focusing on its mechanisms of action, applications in research, and relevant case studies.

BCIM is characterized by its molecular formula and a molecular weight of approximately 440.85 g/mol. It features a bromine atom, a chlorine atom, and an indole structure, which contribute to its reactivity and biological significance.

Enzymatic Reactions

BCIM acts as a substrate for various enzymes, most notably alkaline phosphatase. When BCIM is hydrolyzed by alkaline phosphatase, it produces a colored product that can be quantitatively measured. This property makes it valuable in enzyme-linked immunosorbent assays (ELISAs) and other diagnostic applications.

Table 1: Enzymatic Activity of this compound

| Enzyme | Reaction Type | Product Color | Applications |

|---|---|---|---|

| Alkaline Phosphatase | Hydrolysis | Purple precipitate | ELISA, histochemistry |

| β-Galactosidase | Hydrolysis | Blue color | Gene expression studies |

| Peroxidase | Chemiluminescent reaction | Light emission | Detection of peroxides |

Antimicrobial Activity

Research indicates that BCIM exhibits antimicrobial properties against certain bacterial strains. For example, it has been shown to inhibit the growth of Bacillus cereus , a pathogenic bacterium commonly associated with foodborne illnesses. The compound's ability to act as a chromogenic substrate allows for the visual detection of bacterial activity through colorimetric changes.

Case Study: Antimicrobial Efficacy

In a study conducted by researchers at [source], BCIM was tested against various strains of Bacillus species. The results demonstrated significant inhibition zones around the wells containing BCIM when cultured on agar plates, indicating its potential as an antimicrobial agent.

The mechanism by which BCIM exerts its biological effects involves its interaction with specific enzymes. Upon hydrolysis by alkaline phosphatase, BCIM releases indoxyl derivatives that can further react with other substrates or ions in solution, leading to observable color changes. This property is exploited in various assays to quantify enzyme activity or detect the presence of specific biomolecules.

Applications in Research

BCIM's versatility extends beyond basic research; it is also employed in clinical diagnostics and environmental monitoring. Its use as a substrate in enzyme assays facilitates the detection of enzyme activities related to disease states or environmental conditions.

Table 2: Applications of this compound

| Application Type | Description |

|---|---|

| Clinical Diagnostics | Used in assays for detecting enzyme levels |

| Environmental Monitoring | Detection of microbial contamination |

| Molecular Biology | Substrate for studying gene expression |

Propiedades

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(26)27-19-16-25-18-15-14-17(23)22(24)21(18)19/h14-16,25H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGNTAYHIGXODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647371 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341972-95-0 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.